molecular formula C16H18N2O4 B3009311 Ethyl 2-oxo-2-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)amino)acetate CAS No. 1207048-58-5

Ethyl 2-oxo-2-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)amino)acetate

Cat. No.: B3009311
CAS No.: 1207048-58-5
M. Wt: 302.33
InChI Key: AJZCIRPDPQHJCZ-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)amino)acetate is a sophisticated chemical building block designed for advanced research applications. This compound features a complex hybrid structure, incorporating a 1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . The molecule is further functionalized with an ethoxyoxoacetate moiety, linked via an aminomethylene bridge, making it a valuable intermediate in organic synthesis and drug discovery. Its primary research value lies in its potential as a key precursor for the synthesis of novel heterocyclic compounds and its application in molecular hybridization strategies. The hybridization of two or more pharmacophores is a established approach in developing new therapeutic agents with multi-target profiles or improved efficacy . Researchers can utilize this reagent to explore structure-activity relationships (SAR) and develop new chemical entities targeting a range of biological pathways. The presence of the ester group offers a handle for further functionalization, such as hydrolysis to carboxylic acids or amide coupling reactions, while the ketone and the fused quinoline system present opportunities for diverse chemical modifications. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, referencing the supplied Safety Data Sheet (SDS) for detailed hazard information.

Properties

IUPAC Name

ethyl 2-oxo-2-[(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-2-22-16(21)15(20)17-12-8-10-4-3-7-18-13(19)6-5-11(9-12)14(10)18/h8-9H,2-7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZCIRPDPQHJCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC2=C3C(=C1)CCC(=O)N3CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-oxo-2-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)amino)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and biological activities based on recent research findings.

Synthesis and Chemical Structure

The compound is synthesized through a multi-step process involving the reaction of various precursors. The general synthetic pathway includes:

  • Starting Materials : The synthesis typically begins with 3,5-cyclohexanedione and ethyl cyanoacetate.
  • Reagents : A catalyst such as 4-(dimethylamino)pyridine (DMAP) is often employed.
  • Reaction Conditions : The mixture is refluxed in ethanol for several hours before purification.

The resulting structure features a quinoline moiety, which is known for its diverse pharmacological properties.

Chemical Structure

The chemical formula of the compound is C18H19N3O3C_{18}H_{19}N_{3}O_{3}. Its structural representation can be summarized as follows:

Ethyl 2 oxo 2 3 oxo 1 2 3 5 6 7 hexahydropyrido 3 2 1 ij quinolin 9 yl amino acetate\text{Ethyl 2 oxo 2 3 oxo 1 2 3 5 6 7 hexahydropyrido 3 2 1 ij quinolin 9 yl amino acetate}

Anticancer Properties

Recent studies have indicated that compounds similar to ethyl 2-oxo derivatives exhibit promising anticancer activities. For instance:

  • In vitro Studies : Compounds with structural similarities have shown cytotoxic effects against various cancer cell lines. The IC50 values for related compounds often fall within the range of micromolar concentrations.
CompoundCell LineIC50 (µM)
Compound AHCT116 (Colon Cancer)0.66
Compound BMCF7 (Breast Cancer)0.45

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of similar compounds:

  • Mechanism of Action : These compounds often inhibit COX enzymes (COX-1 and COX-2), which are critical in the inflammatory response.
CompoundCOX Inhibition (IC50 µM)
Ethyl ACOX-1: 9.87; COX-2: 0.055
Ethyl BCOX-1: 15.4; COX-2: 0.049

Neuroprotective Effects

The neuroprotective properties of quinoline derivatives have been explored in several studies:

  • Mechanism : These compounds may function by modulating neurotransmitter release or by providing antioxidant effects.
  • Case Study : A study demonstrated that a related compound could reduce oxidative stress markers in neuronal cell cultures.

Study on Quinoline Derivatives

A notable study investigated various quinoline derivatives and their biological activities:

  • Objective : To evaluate the anticancer and anti-inflammatory properties of synthesized quinoline derivatives.
  • Results :
    • Several compounds exhibited significant inhibition of cancer cell proliferation.
    • The anti-inflammatory activity was confirmed through in vivo models showing reduced edema.

Research on Structural Activity Relationship (SAR)

The SAR studies suggest that modifications to the quinoline ring can enhance biological activity:

  • Findings :
    • Substituents at specific positions on the ring significantly affect potency.
    • Compounds with electron-donating groups showed improved activity against both cancer cells and inflammatory pathways.

Comparison with Similar Compounds

Structural Comparisons

The pyrido[3,2,1-ij]quinoline motif is shared among several analogs, but substituents vary significantly, influencing reactivity and applications:

Compound Name / CAS / CID Core Structure Key Substituents Applications / Notes References
Target Compound (1207048-58-5) Pyrido[3,2,1-ij]quinoline Ethyl oxoacetate (C=O, ester) at 9-position Potential pharmacological agent
H2L3 (Schiff base ligand) Pyrido[3,2,1-ij]quinoline 4-Methylbenzohydrazide Antimicrobial activity
(E)-2-Cyano-3-(hexahydropyrido...)acrylic acid (142978-18-5) Pyrido[3,2,1-ij]quinoline Cyanoacrylic acid Organic electronics, dyes
CID 170898143 Pyrido[3,2,1-ij]quinoline Cyanoacrylamide Hypothetical enzyme inhibition
CAS 766515-17-7 Pyrido[3,2,1-ij]quinoline Oxazolidine-2,4-dione Bioactive intermediate

Key Observations :

  • Electronic Effects: The ethyl oxoacetate group in the target compound provides electron-withdrawing character, enhancing electrophilicity compared to cyano (CID 170898143) or amide groups .
  • Biological Activity : Schiff base ligands (e.g., H2L3) exhibit antimicrobial properties due to hydrazide motifs, whereas the target’s ester group may favor hydrolytic stability .

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